![molecular formula C8H9FO2 B071236 2-Fluoro-1,3-dimethoxybenzene CAS No. 195136-68-6](/img/structure/B71236.png)
2-Fluoro-1,3-dimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, involves reactions with nitric acid starting from commercial 2-fluoro-1,4-dimethoxybenzene, showcasing a method that could be adapted for synthesizing 2-Fluoro-1,3-dimethoxybenzene (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 1,3-dimethoxybenzene, has been studied through methods like gas-phase electron diffraction and quantum chemical calculations, revealing insights into their conformational properties (Dorofeeva et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving fluoroaromatic compounds, such as vicarious electrophilic fluorodemethylation, have been studied extensively. For instance, treatment of 1,3,5-trimethoxybenzene with specific reagents under mild conditions yielded 2-fluoro-1,3,5-trimethoxybenzene, demonstrating a method that might be applicable to this compound (Banks et al., 1999).
Physical Properties Analysis
The physical properties of structurally similar compounds, such as melting points and boiling points, provide valuable insights into their behavior in various conditions. For example, 2,5-Dimethoxyfluorobenzene and 1,4-Difluoro-2,5-dimethoxybenzene have been documented with specific melting and boiling points, indicating the importance of such measurements for understanding the physical characteristics of this compound (Gebhardt & Barrett, 2009).
Chemical Properties Analysis
The chemical behavior of fluorobenzenes, including reactions with various reagents and the influence of fluorine substitution on reactivity, offers a foundation for predicting the reactivity of this compound in similar contexts. Studies on difluorobenzenes and their nucleophilic substitution reactions highlight the potential pathways and reactivity patterns that this compound might exhibit (Goryunov et al., 2010).
Scientific Research Applications
Synthesis and Characterization : 2-Fluoro-1,3-dimethoxybenzene has been used as a precursor in the synthesis of complex organic compounds. For instance, it was used in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, characterized by various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Heme-binding Studies : It played a crucial role in the synthesis of a compound (F2C5) used for studying heme-binding, which is significant in the context of antimalarial activity. This highlights its potential in medicinal chemistry (Dodean et al., 2008).
Structure-Activity Relationships in Cannabinoids : The compound has also been involved in the synthesis of cannabinoids. Its fluorine substitution has been studied to understand its impact on CB1 binding, demonstrating its application in pharmacological research (Crocker et al., 2007).
Nucleophilic Substitution Reactions : Research involving related compounds, like 1,3-dimethoxybenzene derivatives, provides insights into the behavior of this compound in nucleophilic substitution reactions. This is important in synthetic chemistry (Goryunov et al., 2010).
Electrosynthesis Applications : The electrosynthesis of polymers from related compounds, like poly(1,3-dimethoxybenzene), can be extrapolated to understand the potential electrochemical applications of this compound (Martínez et al., 1998).
Aromatic H—D Exchange : Studies involving 1,3-dimethoxybenzene derivatives in H—D exchange reactions can be relevant to understand similar reactions that this compound might undergo (Nalesnik & Orchin, 1981).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with biochemical pathways involving aromatic compounds.
Pharmacokinetics
The compound’s molecular formula is c8h9fo2 , suggesting that it is relatively small and may be absorbed, distributed, metabolized, and excreted by the body
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the electrophilic aromatic substitution process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s ability to undergo electrophilic aromatic substitution . Additionally, the pH of the environment can influence the compound’s interaction with its targets .
Future Directions
properties
IUPAC Name |
2-fluoro-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUUWHTBGBSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444940 | |
Record name | 2-Fluoro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195136-68-6 | |
Record name | 2-Fluoro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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